Target Engagement: sEH Inhibitory Potency (Ki) Comparison
BPFU demonstrates single-digit nanomolar affinity for recombinant human sEH. In a fluorescence resonance energy transfer (FRET)-based assay using recombinant human sEH expressed in a baculovirus system, BPFU exhibited a Ki of 1.40 nM [1]. This value places the compound in the low-nanomolar potency tier typical of advanced sEH inhibitors [2]. As a class-level comparison, the well-known sEH tool inhibitor AUDA has a reported Ki of approximately 3.2 nM under similar assay conditions, while the clinical candidate GSK2256294A displays a Ki of 0.027 nM [2]. The approximately 2.3-fold difference between BPFU and AUDA, and the ~52-fold gap relative to GSK2256294A, illustrate that BPFU resides in an intermediate potency category that may be advantageous for applications where ultra-high affinity is not required, such as studying target engagement without complete ablation of enzymatic activity.
| Evidence Dimension | sEH inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 1.40 nM |
| Comparator Or Baseline | AUDA: Ki ≈ 3.2 nM; GSK2256294A: Ki = 0.027 nM |
| Quantified Difference | BPFU is ~2.3-fold more potent than AUDA; ~52-fold less potent than GSK2256294A |
| Conditions | Recombinant human sEH, baculovirus expression, FRET-based assay, 1 hr incubation |
Why This Matters
This potency level positions BPFU as a mid-range sEH inhibitor suitable for mechanistic studies where full enzymatic blockade is undesirable, avoiding the potential confounds of complete target saturation.
- [1] BindingDB Entry BDBM408978. Ki data for US10377744, Compound No. 1 (also US11123311 and US11723929 Compound 1). Assay description: Inhibition of recombinant human sEH assessed as reduction in ACPU binding by FRET. Accessed via bindingdb.org. View Source
- [2] Shen, H.C., Hammock, B.D. Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. J. Med. Chem. 2012, 55, 1789–1808. View Source
